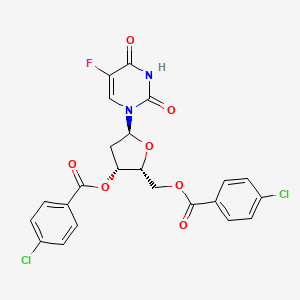

3,5-Di-O-p-chlorobenzoyl |A-Floxuridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine is a protected mixture of Floxuridine anomers . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The molecular formula is C23H17Cl2FN2O7 and the molecular weight is 523.29 .

Synthesis Analysis

The synthesis of such compounds often involves comprehensive strategies for furanoid glycal synthesis . For instance, furanoid glycal was prepared by asymmetric epoxidation of allyl alcohol followed by in situ esterification with pivaloyl chloride .Chemical Reactions Analysis

Chemotherapeutic drug–DNA hybrid nanostructures have been developed for anti-tumor therapy . The designs of these hybrid systems, including the constructions of nanostructures and the strategies for drug loading, largely influence the efficiency of drug delivery .科学研究应用

Prodrug Development and Targeted Delivery

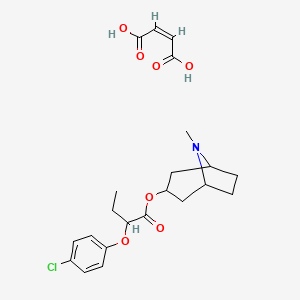

Enhancing Transport and Selectivity : Prodrug strategies involving amino acid ester prodrugs of floxuridine target the PEPT1 transporter, showing potential for selective antiproliferative action and enhanced transport in cells overexpressing PEPT1. These strategies suggest that optimal delivery can be achieved by considering both stability and transport characteristics of the prodrug (Landowski et al., 2005).

Liver Targeting via Bile Acid Prodrugs : Prodrugs conjugated with chenodeoxycholic acid aim to exploit the bile acid liver uptake transporter for targeting the liver, showing promise for treating metastatic liver disease. These prodrugs exhibit both potent inhibition and substrate characteristics for the liver uptake transporter, indicating potential for improved targeting and reduced non-specific effects (Vivian & Polli, 2014).

Metabolic Stability and Transporter Affinity : Dipeptide monoester prodrugs of floxuridine demonstrate enhanced resistance to glycosidic bond metabolism and higher affinity for PEPT1 transporters, suggesting a potential for increased oral uptake and enhanced cytotoxic activity in cancer cells. These findings highlight the importance of dipeptide prodrugs in improving the therapeutic index of floxuridine (Tsume et al., 2008).

Novel Synthesis Approaches

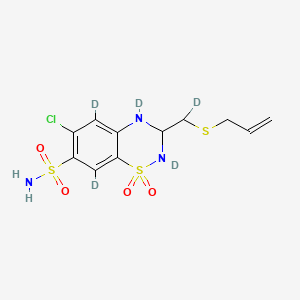

HPLC Determination and Synthesis of Diastereomers : Research on the HPLC determination condition for N-butyl 3,5-di-(O-p-chlorobenzoyl)-D-2-deoxy-ribofuranoside diastereomers provides insights into the accurate, simple, and rapid methods suitable for both laboratory and industry, facilitating the development of medical intermediates crucial for drug synthesis (Wang, 2014).

Efficient Synthesis of Medical Intermediates : The synthesis of 1-O-acetyl-3,5-di-o-(p-chlorobenzoyl)-2-deoxy-α,β-D-ribofuranoside from 2-deoxy-D-ribose represents a high-yield process for producing important medical intermediates. These developments support the production of compounds necessary for the creation of floxuridine derivatives (Shang Zhi-cai, 2006).

属性

IUPAC Name |

[(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKGUIKIBDTIHT-QRVBRYPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2FN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747603 |

Source

|

| Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Di-O-p-chlorobenzoyl |A-Floxuridine | |

CAS RN |

110558-30-0 |

Source

|

| Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)